5H-1,2,3-Diazaphosphole
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Overview
Description
5H-1,2,3-Diazaphosphole is a heterocyclic compound that incorporates two nitrogen atoms and one phosphorus atom within a five-membered ring structure. This compound is part of the broader class of diazaphospholes, which are known for their unique chemical properties and reactivity. The presence of both nitrogen and phosphorus atoms in the ring contributes to its aromaticity and potential for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,2,3-Diazaphosphole can be achieved through several methods. One common approach involves the condensation of 2-phosphaallyl cation with hydrazines. This method is particularly effective for obtaining 3,5-unsubstituted and 3,5-homo substituted diazaphospholes . Another method involves cycloaddition-cycloreversion reactions on triazaphospholes, where a [4+2] cycloaddition reaction between an unsaturated five-membered phosphorus heterocycle and hexafluoro-2-butyne is followed by cycloreversion and elimination of pivaloyl nitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production. The choice of method may depend on the desired substitution pattern and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 5H-1,2,3-Diazaphosphole undergoes various chemical reactions, including:
Cycloaddition Reactions: It acts as a versatile dienophile or dipolarophile in cycloaddition reactions.
Coordination Reactions: The compound can form coordination complexes with metals, utilizing the lone pairs on phosphorus and nitrogen atoms.
Substitution Reactions: It reacts with alkyl halides to form 2,3-disubstituted indoles and ring-opened compounds.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve unsaturated five-membered phosphorus heterocycles and alkynes under mild conditions.
Coordination Reactions: Metal complexes are formed using various metal fragments, such as W(CO)5.
Substitution Reactions: Alkyl halides are common reagents, and reactions are often carried out in the presence of a base.
Major Products:
Cycloaddition Reactions: Result in the formation of substituted diazaphospholes.
Coordination Reactions: Lead to the formation of metal-diazaphosphole complexes.
Substitution Reactions: Yield 2,3-disubstituted indoles and ring-opened compounds.
Scientific Research Applications
5H-1,2,3-Diazaphosphole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-1,2,3-Diazaphosphole involves its ability to act as a ligand, coordinating with metal centers through the lone pairs on phosphorus and nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications . The compound’s reactivity in cycloaddition and substitution reactions is also attributed to the presence of multiple reactive sites within the ring structure .
Comparison with Similar Compounds
1,2,4-Diazaphosphole: Another member of the diazaphosphole family, differing in the position of nitrogen atoms.
Triazaphospholes: Contain three nitrogen atoms and exhibit similar reactivity in cycloaddition reactions.
Benzo[1,3,2]diazaphosphole: A fused heterocyclic system with similar aromatic properties.
Uniqueness: 5H-1,2,3-Diazaphosphole is unique due to its specific arrangement of nitrogen and phosphorus atoms, which imparts distinct reactivity and coordination behavior. Its ability to form stable metal complexes and participate in diverse chemical reactions makes it a valuable compound in various fields of research .
Properties
CAS No. |
188998-69-8 |
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Molecular Formula |
C2H3N2P |
Molecular Weight |
86.03 g/mol |
IUPAC Name |
5H-diazaphosphole |
InChI |
InChI=1S/C2H3N2P/c1-2-5-4-3-1/h2H,1H2 |
InChI Key |
OBRCNNGCXSSMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=PN=N1 |
Origin of Product |
United States |
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